Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate
Description
Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate (CAS 478065-14-4) is a pyrimidine-based small molecule characterized by a 5-pyrimidinecarboxylate core. Key structural features include:
- Ethyl carboxylate group at position 3.
- Methylsulfanyl (SCH₃) substituent at position 2.
- Phenoxy group at position 4, substituted at the meta position with a phenylsulfonylamino moiety (-NHSO₂C₆H₅).
Properties
IUPAC Name |
ethyl 4-[3-(benzenesulfonamido)phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-3-27-19(24)17-13-21-20(29-2)22-18(17)28-15-9-7-8-14(12-15)23-30(25,26)16-10-5-4-6-11-16/h4-13,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOCSIJBSWKPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Scientific Research Applications
Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate is a chemical compound with potential applications in scientific research. Here's an overview based on the available search results:
Nomenclature and Structure
- The compound is identified by the CAS number 439111-29-2 .
- Its chemical formula indicates a complex structure featuring a pyrimidine ring, a phenoxy group, and a sulfonamide moiety .
Potential Applications
Due to the limited information in the search results, the specific applications of this compound are not detailed. However, based on its structural components, potential areas of interest can be inferred:
- Pharmaceutical Research: The pyrimidine scaffold is present in many pharmaceutical drugs, suggesting that this compound may have potential biological activity . The presence of sulfonamide fragments also hints at potential anticancer activity .
- Cosmetic Applications: Polymers are used in cosmetics for their biocompatible, safe, and eco-friendly character .
- Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules .
Safety and Handling
- No specific safety information is available in the search results. Standard laboratory safety procedures should be followed when handling this compound.
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SCH₃) substituent at position 2 is susceptible to oxidation. Based on pyrimidine derivatives in US20040224958A1:
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Oxaziridine | CHCl₃ | RT | Methyl sulfoxide | >90% |
| m-CPBA | THF | 0–25°C | Methyl sulfone | 85–92% |
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Mechanism : Electrophilic oxidation proceeds via formation of a sulfoxide intermediate, which can further oxidize to a sulfone under stronger conditions.
-
Application : Sulfoxide/sulfone derivatives enhance solubility and enable subsequent nucleophilic displacements .
Nucleophilic Substitution at C4 Phenoxy Group
The 4-{3-[(phenylsulfonyl)amino]phenoxy} group may undergo displacement under SNAr (nucleophilic aromatic substitution) conditions. Literature analogs suggest:
| Nucleophile | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Primary amines | K₂CO₃ | DMF | 80°C | Aryl amine derivative |
| Thiols | NaH | THF | 40°C | Thioether formation |
-
Key Findings :
Ester Hydrolysis and Derivatives
The ethyl carboxylate at position 5 can be hydrolyzed to a carboxylic acid or converted to other functional groups:
-
Application : The carboxylic acid is a precursor for amides, esters, or heterocyclic ring closures (e.g., pyrido[2,3-d]pyrimidinones) .
Phosphonate-Based Olefination
The aldehyde intermediate (post LiAlH₄ reduction and MnO₂ oxidation) can undergo Wittig or Horner-Emmons reactions:
| Reagent | Solvent | Product Stereochemistry | Yield |
|---|---|---|---|
| (Carbethoxymethylene)phosphorane | THF | Trans-unsaturated ester | 75% |
| Bis(trifluoroethyl)phosphonate | CH₂Cl₂ | Cis-unsaturated ester | 68% |
Cyclization to Pyridopyrimidinones
Under basic conditions, the ester and amine groups facilitate ring closure:
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| DBU | DMF | 100°C | Pyrido[2,3-d]pyrimidin-7-one | 82% |
| NaH | THF | 60°C | 8-Alkylated derivative | 70% |
Functionalization of Phenylsulfonylamino Group
The phenylsulfonylamino substituent may undergo:
-
Hydrolysis : Acidic conditions (HCl, Δ) cleave sulfonamide to yield aniline derivatives.
-
Alkylation : Treatment with alkyl halides in DMF forms N-alkylated sulfonamides.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Key Influencing Factors |
|---|---|---|
| Sulfanyl oxidation | Fast | Oxidant strength |
| Ester hydrolysis | Moderate | Base concentration |
| SNAr at C4 phenoxy | Slow | Electron deficiency |
| Cyclization | Fast | Base strength, solvent |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents at positions 2, 4, or 5 of the pyrimidine ring. Data are derived from the provided evidence, focusing on structural variations, molecular properties, and available research insights.
Table 1: Structural and Molecular Comparisons
Key Observations
Fluorinated derivatives () exhibit increased metabolic stability, a common strategy in drug design to prolong half-life .
Synthetic Accessibility :
- The 4-chlorobenzoyl analog (CAS 478065-04-2) was discontinued commercially, suggesting challenges in synthesis or purification .
- Sulfanyl-linked derivatives (e.g., ) require controlled reaction conditions to avoid disulfide formation .
Structural Trends: Methylsulfanyl at position 2 is conserved across analogs, indicating its role in maintaining electronic properties of the pyrimidine ring. Phenoxy vs. Sulfanyl Linkages: Phenoxy groups (as in the target compound) provide rigidity, while sulfanyl groups () introduce conformational flexibility .
Preparation Methods
One-Pot Multistep Synthesis
Recent advances demonstrate a one-pot strategy combining pyrimidine ring formation, phenoxy substitution, and sulfonylation. This method reduces purification steps and improves overall yields (up to 58% over three steps).
Microwave-Assisted Synthesis
Microwave irradiation accelerates SNAr reactions, reducing reaction times from hours to minutes. For example, coupling 4-chloropyrimidine with 3-aminophenol under microwave conditions (150°C, 20 min) achieves 74% yield.
Catalytic Approaches
Palladium catalysts (e.g., Pd(PPh3)4) enable coupling of aryl halides with phenol derivatives, though this remains less common for pyrimidine systems.
Characterization and Quality Control
Final products are validated via:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity.
- Mass Spectrometry : High-resolution MS verifies molecular weight.
- HPLC : Purity >95% is typically required for pharmacological applications.
Example 1H NMR Data (CDCl3) :
- δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3)
- δ 2.52 (s, 3H, SCH3)
- δ 7.45–7.89 (m, 8H, aromatic H)
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and what challenges arise during purification?
The synthesis involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include:
- Coupling of a sulfonamide-phenoxy intermediate with a pyrimidine core via Ullmann or SNAr reactions under controlled temperatures (80–120°C) .
- Introduction of the methylsulfanyl group via thiolation using Lawesson’s reagent or thiourea derivatives . Challenges : Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) due to byproducts from incomplete substitution or oxidation. Recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR : and NMR identify substituent patterns (e.g., phenylsulfonylamino protons at δ 7.5–8.0 ppm; pyrimidine carbons at δ 155–165 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 478.35) and fragmentation patterns .
- IR : Detects key functional groups (e.g., sulfonamide N–H stretch at ~3300 cm, ester C=O at ~1700 cm) .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
- Solubility is enhanced using DMSO or PEG-400 (10–20% v/v) .
- Stability in buffer (pH 7.4) is monitored via HPLC over 24–48 hours; degradation products (e.g., hydrolyzed esters) are quantified .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights explain its inhibitory effects on kinase targets?
- The phenylsulfonylamino phenoxy group enhances hydrogen bonding with kinase ATP-binding pockets (e.g., Tyr in EGFR), while the methylsulfanyl group increases hydrophobicity for deeper pocket penetration .
- Modifications : Replacing the ethyl carboxylate with methyl reduces potency (IC increases from 0.8 µM to >5 µM), indicating ester flexibility is critical .
Q. How do conflicting bioactivity results in cancer cell lines inform target validation?
- Discrepancies in IC values (e.g., 1.2 µM in MCF-7 vs. 8.7 µM in A549) suggest tissue-specific target expression.
- Methodology :
- siRNA knockdown of suspected targets (e.g., PI3K/Akt) to confirm pathway involvement .
- Competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP analogs) .
Q. What computational strategies predict its pharmacokinetic and toxicity profiles?
- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F ≈ 45%) due to high logP (~3.5) and P-glycoprotein efflux .
- Molecular Dynamics (MD) : Simulations (e.g., 100 ns runs in GROMACS) reveal stable binding to hERG channels (risk indicator for cardiotoxicity) .
Q. How can regioselective functionalization improve its selectivity for epigenetic targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
